molecular formula C26H30N6O3 B11421951 8-{[4-(4-Methoxyphenyl)piperazinyl]methyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione

8-{[4-(4-Methoxyphenyl)piperazinyl]methyl}-3-methyl-7-[(4-methylphenyl)methyl]-1,3,7-trihydropurine-2,6-dione

Cat. No.: B11421951
M. Wt: 474.6 g/mol
InChI Key: QTFJECQGGXDWPK-UHFFFAOYSA-N
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Description

The compound 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic molecule that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a methoxyphenyl group, a methyl group, and a tetrahydropurine core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 4-methoxyphenylamine with ethylene glycol in the presence of a dehydrating agent.

    Substitution Reaction: The piperazine intermediate is then reacted with 4-methylbenzyl chloride to introduce the 4-methylphenyl group.

    Cyclization: The resulting compound undergoes cyclization with a suitable purine precursor under acidic conditions to form the tetrahydropurine core.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione: has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the core structure.

    4-Hydroxy-7-(trifluoromethyl)quinoline: Contains a quinoline core with similar substituents.

Uniqueness

8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-3-methyl-7-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione: is unique due to its combination of a piperazine ring and a tetrahydropurine core, which imparts distinct chemical and biological properties not found in the similar compounds listed above.

Properties

Molecular Formula

C26H30N6O3

Molecular Weight

474.6 g/mol

IUPAC Name

8-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-[(4-methylphenyl)methyl]purine-2,6-dione

InChI

InChI=1S/C26H30N6O3/c1-18-4-6-19(7-5-18)16-32-22(27-24-23(32)25(33)28-26(34)29(24)2)17-30-12-14-31(15-13-30)20-8-10-21(35-3)11-9-20/h4-11H,12-17H2,1-3H3,(H,28,33,34)

InChI Key

QTFJECQGGXDWPK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=NC3=C2C(=O)NC(=O)N3C)CN4CCN(CC4)C5=CC=C(C=C5)OC

Origin of Product

United States

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